4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
CAS No.: 1119450-78-0
Cat. No.: VC2309196
Molecular Formula: C14H14FN3O3
Molecular Weight: 291.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119450-78-0 |
|---|---|
| Molecular Formula | C14H14FN3O3 |
| Molecular Weight | 291.28 g/mol |
| IUPAC Name | 4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
| Standard InChI | InChI=1S/C14H14FN3O3/c15-12-2-1-10(9-19)7-11(12)14-16-13(21-17-14)8-18-3-5-20-6-4-18/h1-2,7,9H,3-6,8H2 |
| Standard InChI Key | SYCRKWQCTSOLOI-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |
| Canonical SMILES | C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
Based on structural analysis and comparisons with related compounds, the key components of this molecule include:
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Benzaldehyde core: Provides electrophilic reactivity through the aldehyde functional group
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Fluorine substituent: Enhances metabolic stability and modifies the electronic properties of the aromatic ring
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1,2,4-oxadiazole ring: Acts as a rigid linker with hydrogen bond accepting capabilities
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Morpholine moiety: Contributes water solubility and potential binding interactions with biological targets
Physical and Chemical Properties
While specific experimental data for this precise compound is limited in current literature, its properties can be estimated based on structural features and comparison with related molecules. The following table presents predicted physicochemical properties:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | Approximately 303-307 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid at room temperature | Based on similar benzaldehyde derivatives |
| Solubility | Moderate in organic solvents (e.g., DMSO, chloroform); Limited water solubility enhanced by morpholine group | Comparison with related structures |
| Melting Point | Approximately 140-170°C | Extrapolated from similar compounds |
| LogP | 2.5-3.2 | Estimated based on structural components |
| pKa | Approximately 6.5-7.2 (morpholine nitrogen) | Comparison with similar morpholine derivatives |
The presence of the morpholine group likely enhances the compound's water solubility compared to other oxadiazole-containing benzaldehydes, while the fluorine substituent contributes to its lipophilicity and metabolic stability. The oxadiazole ring provides structural rigidity and serves as a bioisosteric replacement for other heterocyclic systems in drug design.
Reactivity Profile
4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde possesses several reactive sites that define its chemical behavior:
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The aldehyde group is susceptible to:
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Oxidation reactions to form carboxylic acids
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Reduction to primary alcohols
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Nucleophilic addition reactions
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Condensation reactions with amines and hydrazines
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The 1,2,4-oxadiazole ring demonstrates:
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Stability toward hydrolysis under neutral conditions
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Resistance to many oxidizing and reducing agents
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Potential for coordination with metal ions
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π-stacking interactions with aromatic systems
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The morpholine moiety offers:
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Basicity through the nitrogen atom
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Potential for quaternization reactions
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Hydrogen bond accepting properties through both N and O atoms
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This multi-faceted reactivity profile makes the compound valuable for various chemical transformations and derivatization strategies.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde likely follows methodologies similar to those used for other substituted oxadiazole compounds. Based on synthetic routes established for related molecular frameworks, a plausible synthetic pathway might involve:
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Starting with 4-fluoro-3-formylbenzoic acid or a suitable derivative
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Converting the carboxylic acid to an amidoxime intermediate
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Cyclization to form the 1,2,4-oxadiazole ring
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Introduction of the morpholin-4-ylmethyl group at position 5 of the oxadiazole
The formation of the oxadiazole ring typically involves the reaction of an appropriate amidoxime with a carbonyl compound in the presence of a dehydrating agent, similar to methods used for synthesizing related oxadiazole derivatives.
Key Synthetic Challenges
Several challenges may be encountered in the synthesis of this compound:
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Regioselectivity during the formation of the oxadiazole ring
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Protection-deprotection strategies for the aldehyde group
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Efficient introduction of the morpholin-4-ylmethyl substituent
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Purification of the final product
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, similar to methods employed for related compounds. Modern synthetic approaches may also explore microwave-assisted reactions and catalytic methods to improve reaction times and yields.
Alternative Synthetic Routes
Multiple synthetic pathways could be viable for preparing this compound, including:
Biological Activities and Applications
| Biological Activity | Structural Basis | Potential Mechanism |
|---|---|---|
| Antimicrobial Activity | Oxadiazole ring | Disruption of microbial cell processes |
| Enzyme Inhibition | Multi-point binding through aldehyde and morpholine | Covalent or non-covalent interaction with enzyme active sites |
| Anti-inflammatory Effects | Fluorobenzene and oxadiazole moieties | Modulation of inflammatory signaling pathways |
| CNS Activity | Morpholine group | Interaction with neurotransmitter receptors or transporters |
Oxadiazole-containing compounds have been reported to possess broad-spectrum agricultural biological activities, including nematocidal and antifungal properties, suggesting additional potential applications for this molecule.
Pharmaceutical Applications
The compound's structural features position it as potentially valuable in pharmaceutical research:
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As a building block for the synthesis of more complex drug candidates
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For structure-activity relationship studies in drug discovery programs
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As a pharmacophore that combines multiple beneficial functional groups
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In the development of imaging agents or molecular probes
Several compounds featuring substituted oxadiazoles have been investigated as therapeutic agents, including candidates for treatment of inflammatory conditions, infectious diseases, and cancer .
Chemical and Industrial Applications
Beyond pharmaceutical applications, potential uses include:
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As an intermediate in organic synthesis
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In the development of specialized reagents for chemical transformations
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As a building block for functional materials
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For the preparation of sensor molecules or fluorescent probes
Research Findings and Current Studies
Structure-Activity Relationships
Research on similar compounds has revealed important structure-activity relationships that may apply to 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde:
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The position and nature of substituents on the benzene ring significantly impact biological activity
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The 1,2,4-oxadiazole ring serves as an effective bioisostere for other heterocycles in drug design
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The presence of the morpholine group often enhances pharmacokinetic properties
Patent literature indicates that oxadiazole-containing compounds similar to the target molecule have been investigated for potential therapeutic applications in various disease areas , suggesting promising research directions.
Analytical Methods and Characterization
Standard analytical methods for characterizing this compound would likely include:
| Analytical Technique | Information Provided | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment | Characteristic chemical shifts for aldehyde, aromatic, and morpholine protons |
| Mass Spectrometry (MS) | Molecular weight verification, fragmentation pattern | Molecular ion and diagnostic fragment ions |
| Infrared Spectroscopy (IR) | Functional group identification | Carbonyl stretching, C-F stretching, C=N stretching |
| X-ray Crystallography | Definitive 3D structural arrangement | Bond lengths, angles, and crystal packing |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation | Retention time and purity profile |
Molecular Modeling and Computational Studies
Computational approaches provide valuable insights into the properties and potential applications of this compound:
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Molecular docking studies to predict binding to potential biological targets
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Quantum mechanical calculations to determine electronic properties
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ADME prediction models to estimate pharmacokinetic behavior
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Molecular dynamics simulations to understand conformational flexibility
These computational approaches complement experimental studies and guide the design of derivatives with optimized properties.
Derivatization and Structure Modification
Functional Group Transformations
The multiple functional groups in 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde allow for various chemical transformations:
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Aldehyde modifications:
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Reduction to alcohol
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Oxidation to carboxylic acid
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Reductive amination
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Wittig and related olefination reactions
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Morpholine modifications:
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N-alkylation or acylation
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Ring opening under specific conditions
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Replacement with other heterocycles
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Fluorine substitution:
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Nucleophilic aromatic substitution
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Metal-catalyzed coupling reactions
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These transformations provide access to a diverse array of derivatives with potentially enhanced properties for specific applications.
Analogs and Structural Variations
Structural analogs of interest may include:
| Structural Modification | Potential Impact | Research Interest |
|---|---|---|
| Replacement of fluorine with other halogens | Altered lipophilicity and metabolic stability | Structure-activity relationship studies |
| Substitution of morpholine with other heterocycles | Modified solubility and binding properties | Optimization of pharmacokinetic properties |
| Variation in oxadiazole ring position | Changed molecular geometry and binding mode | Exploration of pharmacophore requirements |
| Introduction of additional substituents | Fine-tuning of physicochemical properties | Development of more potent derivatives |
Future Perspectives and Research Directions
Emerging Applications
Several promising research directions for 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde include:
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Development of focused libraries of derivatives for biological screening
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Investigation of its potential as a building block for macromolecular assemblies
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Exploration of applications in materials science
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Study of its utility in bioorthogonal chemistry and bioconjugation
These research areas could expand the utility of this compound beyond its currently explored applications.
Synthetic Methodologies Advancement
Future research may focus on improving synthetic approaches:
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Development of more efficient and selective methods for introducing the morpholin-4-ylmethyl group
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Application of green chemistry principles to reduce environmental impact
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Exploration of enzymatic or biocatalytic synthesis routes
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Implementation of continuous flow chemistry for improved scalability
Challenges and Opportunities
Key challenges in working with this compound include:
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Optimization of synthetic routes for scalability and reproducibility
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Comprehensive characterization of physical and chemical properties
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Determination of precise structure-activity relationships
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Development of formulation strategies to address potential solubility limitations
These challenges present opportunities for researchers to contribute valuable data to the scientific community and potentially develop novel applications for this compound.
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